(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol
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Overview
Description
(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a hydroxyl group at the third position and an aminophenylmethyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with an appropriate amine in the presence of a catalyst such as iron(III) chloride.
Introduction of the Hydroxyl Group: The hydroxyl group at the third position can be introduced via a selective reduction reaction. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Attachment of the Aminophenylmethyl Group: The aminophenylmethyl group can be attached through a nucleophilic substitution reaction, where the pyrrolidine ring is reacted with a suitable aminophenylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives. For example, the aminophenyl group can be reduced to an amine using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aminophenyl group, where the amino group is replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Alkyl halides, nucleophiles such as halides or alkyl groups
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted pyrrolidine derivatives
Scientific Research Applications
Chemistry
In chemistry, (3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to introduce chirality into target molecules.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structure allows it to mimic natural substrates, making it useful in probing the active sites of enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows it to impart specific properties to polymers and other materials.
Mechanism of Action
The mechanism of action of (3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and π-π interactions with target proteins, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-[(3-hydroxyphenyl)methyl]pyrrolidin-3-ol: Similar structure but with a hydroxyl group instead of an amino group.
(3R)-1-[(3-methylphenyl)methyl]pyrrolidin-3-ol: Similar structure but with a methyl group instead of an amino group.
(3R)-1-[(3-chlorophenyl)methyl]pyrrolidin-3-ol: Similar structure but with a chlorine atom instead of an amino group.
Uniqueness
(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol is unique due to the presence of the aminophenyl group, which allows it to participate in specific interactions with biological targets. This makes it a valuable compound in the development of new drugs and materials.
Properties
CAS No. |
2277169-59-0 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H16N2O/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8,12H2/t11-/m1/s1 |
InChI Key |
QIAXXHVLJQQATR-LLVKDONJSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CC(=CC=C2)N |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)N |
Origin of Product |
United States |
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